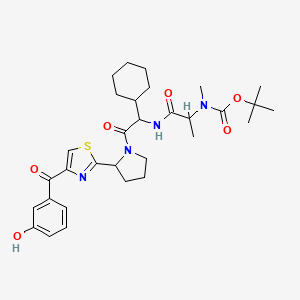

E3 ligase Ligand 12

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H42N4O6S |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38) |

InChI Key |

SPXBMEKMIPOEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Molecular Mechanisms of E3 Ligase Ligand 12 Action

E3 Ligase Ligand 12 Binding Interactions and Conformational Dynamics

The binding of an E3 ligase ligand, such as Ligand 12, to its corresponding E3 ligase is a critical first step in the process of targeted protein degradation. This interaction is characterized by specific molecular recognition and can induce significant conformational changes in both the ligand and the protein, which are essential for the subsequent recruitment of the target protein.

Specificity of Ligand 12-E3 Ligase Engagement

The binding affinity of the ligand for the E3 ligase does not always correlate directly with the degradation efficiency. elifesciences.org Low-affinity ligands have been shown to be effective in inducing target degradation, suggesting that other factors, such as the stability of the ternary complex, play a significant role. mdpi.com

Induced Proximity and Ternary Complex Formation with Target Proteins

The primary function of an E3 ligase ligand within a PROTAC is to induce the formation of a ternary complex, consisting of the E3 ligase, the PROTAC (containing Ligand 12), and the target protein. nih.govfrontiersin.org The formation of this complex is a critical event that brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, into close proximity with the target protein. uni-frankfurt.de

The stability and conformation of this ternary complex are influenced by several factors, including the length and composition of the linker connecting the E3 ligase ligand to the target protein ligand. biorxiv.org The linker's flexibility allows the complex to adopt a conformation that is optimal for ubiquitination. chemrxiv.org Furthermore, the interactions between the E3 ligase and the target protein themselves, once brought together by the PROTAC, can contribute to the stability of the ternary complex through cooperative binding. acs.orgbiorxiv.org This cooperativity, where the binding of one protein enhances the binding of the other, can significantly increase the efficiency of target degradation. elifesciences.org

Substrate Recruitment and Ubiquitination Kinetics Mediated by Ligand 12

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. wikipedia.org The efficiency of this ubiquitination process is influenced by the kinetics of ternary complex formation and dissociation, as well as the catalytic rate of the E3 ligase. acs.org

The PROTAC acts as a catalyst, meaning that a single PROTAC molecule can induce the degradation of multiple target protein molecules. uni-frankfurt.de The rate of degradation is dependent on the concentration of the PROTAC, the target protein, and the E3 ligase, as well as the intrinsic catalytic activity of the E3 ligase. mdpi.comfrontiersin.org The specific lysine residues on the target protein that are ubiquitinated can vary, and the formation of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48), is a strong signal for proteasomal degradation. wikipedia.org

Downstream Proteasomal Degradation Cascades Influenced by Ligand 12

The polyubiquitinated target protein is recognized by the 26S proteasome, a large multi-protein complex responsible for degrading cellular proteins. frontiersin.orgfrontiersin.org The proteasome unfolds the tagged protein and cleaves it into small peptides, effectively eliminating it from the cell. bmbreports.org This process regenerates the PROTAC, which can then go on to recruit another target protein molecule for degradation, contributing to the catalytic nature of the system. uni-frankfurt.de

Distinct Mechanisms of E3 Ligase Classes (RING, HECT, RBR) Modulated by Ligand 12

E3 ligases are broadly classified into three main types based on their mechanism of ubiquitin transfer: RING, HECT, and RBR. uni-frankfurt.de E3 ligase ligands can be designed to recruit any of these classes, and the choice of E3 ligase can have significant implications for the degradation process.

RING (Really Interesting New Gene) E3 Ligases : This is the largest class of E3 ligases. frontiersin.org They function as scaffolds, bringing the E2-ubiquitin conjugate and the substrate into close proximity to facilitate the direct transfer of ubiquitin from the E2 to the substrate. uni-frankfurt.deportlandpress.com Cullin-RING ligases (CRLs), such as those containing VHL and CRBN, are a major subfamily of RING E3s and are widely used in PROTAC technology. uni-frankfurt.defrontiersin.org

HECT (Homologous to E6AP C-terminus) E3 Ligases : Unlike RING E3s, HECT E3s have a catalytic cysteine residue in their HECT domain. nih.gov They first accept ubiquitin from the E2 enzyme, forming a thioester intermediate, and then transfer it to the substrate. nih.gov While less commonly used in current PROTACs, the development of ligands for HECT E3s is an active area of research. acs.org

RBR (RING-between-RING) E3 Ligases : This class of E3 ligases exhibits a hybrid mechanism. nih.gov They possess a RING1 domain that binds the E2-ubiquitin conjugate, similar to RING E3s, and a RING2 domain with a catalytic cysteine that accepts ubiquitin before transferring it to the substrate, similar to HECT E3s. nih.govmcgill.caoup.com This two-step mechanism provides an additional layer of regulation. nih.gov

The ability of an E3 ligase ligand to modulate these different mechanisms allows for a tailored approach to targeted protein degradation, potentially enabling the degradation of a wider range of target proteins and overcoming resistance mechanisms. elifesciences.org

Discovery and Design Methodologies for E3 Ligase Ligand 12

Rational Design Approaches for E3 Ligase Ligand 12

The development of this compound and its parent compound, LCL161, is rooted in a deep understanding of the inhibitor of apoptosis (IAP) protein family. These proteins are key regulators of apoptosis and cell survival, making them attractive targets in oncology. The design of ligands targeting IAPs has been heavily influenced by the natural IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases).

Structure-Based Design Principles for E3 Ligase Interactions

The design of this compound is a prime example of structure-based drug design, a methodology that relies on the high-resolution structural information of the target protein. The primary targets for this class of ligands are the Baculovirus IAP Repeat (BIR) domains of IAP proteins, particularly the BIR3 domain, which is crucial for their function. mdpi.commdpi.com

The natural ligand for the BIR domains is the N-terminal tetrapeptide (AVPI) of the SMAC protein. mdpi.com Initial development efforts focused on creating peptidomimetics that could replicate the binding of this tetrapeptide into the conserved groove of the BIR3 domain. X-ray crystallography has been a pivotal tool, providing detailed atomic-level maps of how SMAC mimetics, like LCL161, bind to the BIR3 domains of both cIAP1 and the X-linked inhibitor of apoptosis protein (XIAP). acs.org These crystal structures revealed key hydrogen bonds and hydrophobic interactions that are essential for high-affinity binding. acs.orgunimi.it For instance, the binding of LCL161 to the BIR3 domain of cIAP1 induces conformational changes that promote the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, a mechanism central to its function in PROTACs. mdpi.com

The structural insights gained from these studies allowed for the rational design of non-peptidic scaffolds that maintain the crucial interactions for potent IAP antagonism while improving drug-like properties such as cell permeability and oral bioavailability. nih.govunimi.it this compound, as a derivative of LCL161, incorporates these optimized structural features to ensure potent and specific recruitment of the cIAP1 E3 ligase.

Computational Modeling and Simulation Techniques for Ligand 12 Optimization

Computational modeling and simulation are integral to the modern drug discovery pipeline, enabling the optimization of lead compounds and the prediction of their biological activity. nih.gov For the development of SMAC mimetics like LCL161 and its derivatives, in silico techniques have been instrumental. unimi.itresearchgate.net

Molecular docking studies have been widely used to predict the binding poses of newly designed ligands within the BIR3 binding pocket of cIAP1 and XIAP. unimi.itnih.gov These simulations help to prioritize which compounds to synthesize by evaluating how well they fit into the binding site and form the necessary interactions observed in crystal structures of known potent ligands. unimi.itnih.gov For example, in silico docking analyses of bivalent SMAC mimetics have been used to rationalize their enhanced binding affinity and to guide the design of the linkers connecting the two inhibitor heads. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interaction, revealing the conformational flexibility of both the ligand and the protein upon binding. researchgate.netdrug-dev.com MD simulations can be used to study the stability of the ligand in the binding pocket over time and to calculate the free energy of binding, offering a more quantitative prediction of a ligand's potency. researchgate.netdrug-dev.com While specific MD studies on the optimization of this compound are not detailed in the provided search results, this technique is a standard tool in the optimization of such ligands, helping to refine their structure to maximize binding affinity and selectivity. researchgate.netresearchgate.net

| Technique | Application | Key Insights |

|---|---|---|

| Molecular Docking | Predicting ligand binding poses in the BIR3 domain. | Prioritization of synthetic candidates based on binding fit and key interactions. unimi.itnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the protein-ligand complex. | Understanding conformational changes upon binding and calculating binding free energies. researchgate.netdrug-dev.com |

| In Silico Evaluation | Predicting the binding potency of newly designed mimetics. | Confirmed that specific linker lengths in bivalent mimetics lead to higher binding potency. researchgate.net |

Screening Strategies for Ligand 12 Identification

While rational design plays a crucial role, the discovery of novel chemical scaffolds often relies on screening large libraries of compounds. Several screening strategies have been employed in the discovery of IAP antagonists.

High-Throughput Screening (HTS) and Phenotypic Screening

High-throughput screening (HTS) involves the rapid, automated testing of large chemical libraries for their ability to modulate a specific biological target. For IAP antagonists, HTS campaigns have been conducted using biochemical assays, such as fluorescence polarization (FP) assays, which measure the displacement of a fluorescently labeled SMAC-derived peptide from the BIR3 domain. plos.org

The National Cancer Institute (NCI) conducted a large-scale HTS campaign of approximately 150,000 natural product extracts against the BIR2 and BIR3 domains of cIAP1 and cIAP2, among other targets. plos.org Such screens can identify novel, non-peptidic starting points for medicinal chemistry optimization. Phenotypic screens, which measure a desired cellular outcome (e.g., induction of apoptosis), can also be employed to identify compounds that function through the desired mechanism without a priori knowledge of the direct molecular target. While the direct discovery of LCL161 or this compound through a specific HTS campaign is not explicitly detailed in the search results, HTS is a standard and powerful method for identifying initial hits for such targets. plos.org

Fragment-Based Ligand Discovery (FBLD)

Fragment-based ligand discovery (FBLD) is a powerful alternative to HTS for identifying novel lead compounds. mdpi.com This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak but efficient binding to the target protein. These weakly binding fragments can then be optimized and grown into more potent, drug-like molecules using structure-guided methods.

Astex Pharmaceuticals successfully employed an FBLD approach to discover potent, non-peptidic dual inhibitors of cIAP1 and XIAP. proventainternational.com Using techniques like X-ray crystallography and NMR spectroscopy, they identified fragments that bound to the BIR3 domains of cIAP1 and XIAP with millimolar affinities. proventainternational.com Structure-based optimization of these initial fragment hits led to the development of highly potent IAP antagonists that are structurally distinct from the SMAC mimetics that entered clinical trials. proventainternational.com This demonstrates the power of FBLD to identify novel chemical matter for challenging targets like IAPs.

| Screening Technique | Initial Hit Affinity | Optimization Approach | Outcome |

|---|---|---|---|

| X-ray Crystallography, NMR Spectroscopy | Millimolar (mM) | Structure-based hit optimization | Potent, non-alanine dual IAP antagonists. proventainternational.com |

Synthetic Accessibility and Chemical Space Exploration for Ligand 12 Analogues

The development of effective proteolysis-targeting chimeras (PROTACs) is highly dependent on the modular nature of their design, which allows for systematic exploration and optimization. acs.org A key component in this modular system is the E3 ligase ligand-linker conjugate, a pre-functionalized building block ready for attachment to a target protein ligand. glpbio.com E3 Ligase Ligand-Linker Conjugate 12 is an example of such a building block, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand based on the (S,R,S)-AHPC (aminohydroxy-phenyl-chlorophenyl) scaffold, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker. glpbio.com The synthetic accessibility of this ligand and the exploration of its analogues are crucial for advancing PROTAC technology. This involves optimizing the ligand's intrinsic properties and ensuring it can be readily incorporated into diverse PROTAC structures.

The synthetic routes to VHL ligands are well-established, a factor that has contributed to their widespread use in PROTAC development. frontiersin.org The core structure of many VHL ligands, including the parent structure of Ligand 12, was developed through structure-guided design, building upon the binding motif of the natural substrate, hypoxia-inducible factor 1α (HIF-1α). nih.govacs.org This rational design approach has led to potent, non-peptidic small molecules that are synthetically tractable. nih.gov Consequently, functionalized VHL ligands, such as those with pre-installed amine or hydroxyl groups for linker attachment (e.g., VH032-NH₂ or VH032-OH), are often commercially available, streamlining the synthesis of new PROTACs. acs.orguni-kiel.de

The primary strategy for exploring the chemical space around a given E3 ligase ligand, such as the VHL ligand in Conjugate 12, is through the systematic modification of the attached linker. acs.orgfrontiersin.org The linker's length, composition, and attachment point are not merely passive spacers but play a critical role in the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation. frontiersin.org

Research efforts have generated libraries of structurally diverse PROTACs by coupling a single E3 ligase ligand to various linkers and target-binding molecules. acs.org This approach allows for the empirical determination of optimal linker characteristics for a given target. For instance, studies have utilized both PEG and alkyl chains of varying lengths to connect the VHL ligand to different protein of interest (POI) ligands. acs.orguni-kiel.de The choice of chemical linkage, such as a more rigid amide bond versus a more flexible tertiary amine, is another key variable that is explored to find favorable conformations within the ternary complex. acs.orguni-kiel.de

The table below illustrates the concept of chemical space exploration by showing how a single VHL ligand can be conjugated with different linkers and kinase-targeting ligands to generate a diverse set of PROTACs.

| Parent Kinase Ligand | Linker Type | E3 Ligase Ligand | Resulting PROTAC Example |

| Promiscuous Kinase Inhibitor 4 | PEG/Alkyl | VH032 | Set of 11 diverse PROTACs |

| Promiscuous Kinase Inhibitor 6 | PEG/Alkyl | VH032 | Set of 11 diverse PROTACs |

| JQ1 (BET/BRD4 Ligand) | Various | VH032 | Multiple published PROTACs |

This table is a conceptual representation based on methodologies described in research where diverse PROTAC libraries are synthesized from common E3 ligase ligand building blocks. acs.orgfrontiersin.orguni-kiel.de

Beyond linker modification, the exploration of the VHL ligand itself can yield analogues with improved properties. While the core (S,R,S)-AHPC scaffold is highly optimized, modifications can be introduced to fine-tune binding affinity or alter physicochemical properties. The evaluation of these analogues is a critical step in development. Binding affinity to the E3 ligase is a key parameter, often measured and reported as a dissociation constant (Kd) or an inhibitory concentration (IC50). mdpi.commedchemexpress.com For example, altering the stereochemistry of a VHL ligand, such as in the case of VH-298, can lead to a significant loss of binding specificity, demonstrating the high degree of structural optimization of the binding interface. medchemexpress.com

The table below provides examples of different E3 ligase ligands and their reported binding affinities, illustrating the data used to compare and select analogues during the discovery process.

| Ligand Type | Ligand Name/Analogue | Target E3 Ligase | Binding Affinity (Kd or IC50) |

| CRBN Ligand | Analogue 4 | CRBN | Kd = 55 nM |

| CRBN Ligand | Analogue 6 | CRBN | Kd = 111 nM |

| CRBN Ligand | Pomalidomide-Glutarimide (PG) | CRBN | IC50 = 2.19 µM |

| MDM2 Ligand | Nutlin-3a | MDM2 | IC50 = 0.09 µM |

| VHL Ligand | VH-032 | VHL | Kd = 185 nM |

This table showcases representative binding affinity data for various E3 ligase ligands to illustrate the quantitative evaluation of ligand analogues. mdpi.commedchemexpress.comnih.gov

Target Selectivity and Specificity Profiling of E3 Ligase Ligand 12

Proteomic Approaches for Identifying E3 Ligase Ligand 12 Off-Targets and Substrate Scope

The characterization of a ligand's binding profile is fundamental to understanding its biological activity and potential for therapeutic development. For this compound, a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a suite of advanced proteomic techniques has been employed to delineate its on-target and off-target interactions comprehensively. These methods are crucial for predicting which proteins, beyond the intended target of a resulting Proteolysis Targeting Chimera (PROTAC), might be affected.

One primary strategy is affinity-based chemical proteomics. This involves synthesizing a derivative of Ligand 12 that is functionalized with a reactive group or affinity tag, such as biotin (B1667282) or a clickable alkyne group. This probe is then used in competitive binding experiments against the entire cellular proteome. In a typical competitive displacement assay, cell lysates are incubated with the probe, leading to the labeling of interacting proteins. Subsequent co-incubation with an excess of the parent, unmodified Ligand 12, results in the competitive displacement of the probe from true binders. Proteins that show significantly reduced labeling in the presence of the competitor are identified as specific interactors. Quantitative mass spectrometry is used to measure the changes in probe labeling across thousands of proteins, identifying CRBN as the primary target with high specificity .

Affinity Purification-Mass Spectrometry (AP-MS) is another powerful approach. Here, an immobilized version of Ligand 12 is used as bait to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. Such studies consistently identify the core components of the CRL4-CRBN complex, namely Cereblon (CRBN), DNA Damage-Binding Protein 1 (DDB1), CUL4A/B, and Regulator of Cullins 1 (ROC1), confirming the ligand's engagement with the intended E3 ligase machinery . However, this method can also reveal off-targets, which may include proteins that bind weakly or non-specifically. Research has highlighted that certain zinc finger transcription factors can be identified as low-affinity off-targets for thalidomide-like ligands, a class to which Ligand 12 belongs.

The table below summarizes representative findings from a competitive chemical proteomics experiment designed to identify the direct binding partners of Ligand 12 in a human cell line.

| Protein Identified | UniProt ID | Biological Function | Displacement Ratio (Log2) | Significance (p-value) |

|---|---|---|---|---|

| Cereblon | Q96SW2 | Substrate receptor for CRL4-CRBN E3 ligase | -4.85 | <0.0001 |

| Zinc finger protein 91 homolog | Q9HBE1 | Transcription factor | -1.15 | 0.035 |

| GTP-binding protein 1 | P35638 | GTPase activity | -0.98 | 0.048 |

| Solute carrier family 25 member 5 | P05141 | Mitochondrial transporter | -0.89 | n.s. |

Note: The displacement ratio indicates the fold change in probe binding upon competition with free ligand. A strong negative value signifies a high-affinity interaction. "n.s." denotes not significant.

These proteomic maps are invaluable for guiding the design of PROTACs, as they provide a foundational understanding of the potential liabilities associated with using Ligand 12 as a CRBN-recruiting moiety .

Quantitative Mass Spectrometry for Global Protein Degradation Analysis Induced by Ligand 12

While identifying binding partners is critical, the functional consequence of E3 ligase recruitment is protein degradation. Therefore, global, unbiased proteomic analyses are essential to profile the degradation events induced by a PROTAC incorporating Ligand 12. Techniques such as Tandem Mass Tag (TMT) labeling or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with high-resolution mass spectrometry allow for the precise quantification of thousands of proteins simultaneously from cells treated with a Ligand 12-based PROTAC versus control conditions.

These experiments provide a "snapshot" of the entire proteome, revealing three key categories of proteins:

The Intended Target: The protein of interest (POI) that the PROTAC is designed to degrade.

On-Target-Related Proteins: Proteins that are structurally homologous to the POI (e.g., other members of the same protein family) and may also be degraded.

Off-Target Proteins: Proteins that are degraded due to unintended ternary complex formation, mediated by the PROTAC.

For example, a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) and utilizing Ligand 12 would be expected to show potent degradation of BRD4. Due to the high structural similarity of their bromodomains, other BET family members like BRD2 and BRD3 are also frequently co-degraded. A global quantitative proteomics study would confirm this and, more importantly, quantify the degradation of any other protein in the cell . The ideal Ligand 12-based PROTAC would induce deep and selective degradation of its intended target(s) with minimal impact on the rest of the proteome. The data generated from these experiments are often visualized using volcano plots, which plot the statistical significance against the magnitude of change for each quantified protein.

The following table presents example data from a TMT-based quantitative proteomics experiment assessing the effects of a hypothetical BRD4-targeting PROTAC that uses Ligand 12.

| Protein Name | Gene Name | Protein Family | Log2 Fold Change (PROTAC vs. Vehicle) | Significance (p-value) |

|---|---|---|---|---|

| Bromodomain-containing protein 4 | BRD4 | BET Family | -3.98 | <0.0001 |

| Bromodomain-containing protein 2 | BRD2 | BET Family | -3.51 | <0.0001 |

| Bromodomain-containing protein 3 | BRD3 | BET Family | -3.65 | <0.0001 |

| Zinc finger protein 598 | ZNF598 | Zinc Finger Protein | -1.25 | 0.021 |

| Actin, cytoplasmic 1 | ACTB | Actin Family | 0.05 | 0.912 |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Metabolic Enzyme | -0.02 | 0.954 |

Characterization of Ligand 12 Selectivity Across Diverse Cellular Contexts

The efficacy and selectivity of a PROTAC are not intrinsic properties of the molecule alone but are heavily influenced by the cellular environment. The activity of a PROTAC built with Ligand 12 can vary significantly across different cell types or disease states. This variability is primarily dictated by the expression levels of the components of the degradation machinery, namely the CRBN E3 ligase complex itself.

Cell lines with high endogenous expression of CRBN and its partner DDB1 are generally more sensitive to CRBN-recruiting PROTACs. Conversely, cells with low CRBN expression or mutations in the CRBN gene can exhibit resistance, as the PROTAC cannot efficiently form the required ternary complex . Therefore, characterizing the degradation profile of a Ligand 12-based PROTAC across a panel of diverse cell lines (e.g., from different cancer types like leukemia, prostate cancer, and breast cancer) is a standard and necessary step in preclinical evaluation.

Quantitative Western blotting or targeted mass spectrometry is used to measure the degradation of the POI in various cell lines. By performing dose-response experiments, key parameters such as the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) can be determined for each cell line. Correlating these values with the expression levels of CRBN, as measured by proteomics or transcriptomics, can establish a clear link between ligase availability and PROTAC activity . This understanding is critical for identifying patient populations that are most likely to respond to a given PROTAC therapy.

The table below shows hypothetical comparative data for a Ligand 12-based PROTAC targeting a POI in cell lines with different CRBN expression levels.

| Cell Line | Cancer Type | Relative CRBN Expression (Normalized) | Target Protein DC50 (nM) | Target Protein Dmax (%) |

|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | 1.52 | 8 | >95% |

| 22Rv1 | Prostate Cancer | 1.00 | 35 | >90% |

| MCF7 | Breast Cancer | 0.78 | 110 | 82% |

| HCT116 CRBN-/- | Colon Cancer (CRBN Knockout) | 0.00 | >10,000 | <5% |

These data illustrate a clear correlation: higher CRBN expression (MOLM-13) leads to greater potency (lower DC50), while the absence of CRBN completely abrogates degradation, confirming the mechanism of action .

Implications of Ligand 12 on Endogenous E3 Ligase Substrates

A critical aspect of selectivity profiling is assessing the impact of a PROTAC on the native function of the recruited E3 ligase. The CRBN ligase, when bound by immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) or pomalidomide (B1683931), recruits a set of "neosubstrates" for degradation, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) and the casein kinase CK1α. This activity is central to the therapeutic effect of IMiDs in multiple myeloma.

When a PROTAC utilizes Ligand 12 (an IMiD derivative) to recruit CRBN, it introduces a competition. The PROTAC-POI-CRBN ternary complex competes with the formation of the IMiD-neosubstrate-CRBN complex . This can have several outcomes:

No Effect: If the PROTAC-induced ternary complex is highly stable and potent, it may degrade the POI efficiently without significantly altering the basal levels or turnover of IKZF1/3.

Substrate Competition: The PROTAC may physically occupy the CRBN substrate receptor site, preventing the binding and subsequent degradation of IKZF1/3. This can lead to the stabilization and accumulation of these endogenous neosubstrates, an effect opposite to that of IMiDs alone.

Co-degradation: In some cases, the specific geometry of the PROTAC could result in the simultaneous degradation of both the intended POI and the neosubstrates.

Assessing the levels of IKZF1 and IKZF3 in cells upon treatment with a Ligand 12-based PROTAC is therefore a crucial control experiment. It helps determine whether the PROTAC is merely hijacking CRBN for a new purpose or fundamentally altering its endogenous substrate scope . A PROTAC that potently degrades its target without causing significant degradation of IKZF1/3 is often considered to have a more desirable and predictable safety profile, as it avoids the potent immunomodulatory effects associated with IMiDs.

The following table summarizes the effects of a Ligand 12-based PROTAC on the levels of endogenous CRBN neosubstrates compared to a parent IMiD.

| Treatment Compound | Target | IKZF1 Protein Level (% of Control) | IKZF3 Protein Level (% of Control) |

|---|---|---|---|

| Vehicle Control | - | 100% | 100% |

| Pomalidomide (1 µM) | Neosubstrates | <10% | <15% |

| Ligand 12-based BRD4-PROTAC (100 nM) | BRD4 | 95% | 98% |

| Ligand 12 (unconjugated, 1 µM) | CRBN | <15% | <20% |

As shown, while pomalidomide and the unconjugated Ligand 12 potently degrade IKZF1 and IKZF3, the exemplary PROTAC achieves its primary goal (BRD4 degradation, as per Table 4.2.1) without significantly affecting these key neosubstrates, demonstrating a successful decoupling of activities .

Applications of E3 Ligase Ligand 12 in Basic Biological Research

E3 Ligase Ligand 12 as a Tool for Dissecting Cellular Signaling Pathways

Cellular signaling pathways are intricate networks of protein interactions that govern cellular responses to various stimuli. This compound, when incorporated into a PROTAC, can be used to selectively degrade key components of these pathways, allowing for a detailed dissection of their mechanisms. glpbio.com By targeting specific nodes within a signaling cascade, researchers can investigate the functional consequences of their removal and map the flow of information through the pathway.

For example, degrading a specific phosphatase can reveal its role in regulating the phosphorylation status and activity of downstream kinases. rsc.org This targeted degradation approach can uncover novel regulatory relationships and feedback loops that might be missed with less specific methods. The ability to rapidly and selectively remove a protein provides a dynamic view of its role in signal transduction, offering insights that complement genetic and biochemical approaches. nih.gov

Table 1: Examples of Signaling Pathways Investigated Using Targeted Protein Degradation

| Pathway | Target Protein Examples | Research Focus |

| Wnt Signaling | Dishevelled homolog-3 (Dvl3) | Understanding the role of Dvl3 in pathway regulation through its ubiquitination and degradation. nih.gov |

| PI3K/Akt/mTOR | Phosphoinositide 3-kinase (PI3K), Akt, mTOR | Investigating the individual and collective roles of these kinases in cell growth, proliferation, and survival. nih.gov |

| MAPK/ERK | MEK, ERK | Elucidating the specific functions of pathway components in response to growth factors and stress signals. nih.gov |

| TGFβ Signaling | TGFβ receptors, SMADs | Dissecting the roles of different pathway members in cell differentiation, migration, and fibrosis. mdpi.com |

| NF-κB Signaling | IKK, NF-κB | Studying the regulation of inflammatory responses and immune cell function. |

This table is for illustrative purposes and does not imply the direct use of Ligand 12 in all listed examples, but rather showcases the types of pathways amenable to this research approach.

Researching Disease Mechanisms through Targeted Protein Degradation with Ligand 12

The targeted degradation of proteins implicated in disease pathogenesis is a powerful strategy for understanding disease mechanisms and identifying potential therapeutic targets. mdpi.commdpi.com By using PROTACs containing this compound, researchers can mimic the effect of a therapeutic intervention by removing a disease-driving protein. This allows for the study of the downstream consequences of its removal in a controlled cellular or in vivo model.

For example, in various cancers, specific proteins are overexpressed or mutated, driving uncontrolled cell growth. mdpi.com Degrading these oncoproteins can help to validate them as therapeutic targets and to understand the mechanisms of tumor cell addiction to these proteins. nih.gov Similarly, in neurodegenerative diseases characterized by the aggregation of misfolded proteins, targeted degradation offers a potential route to clear these toxic species and study the cellular response. frontiersin.org This approach provides a direct link between the presence of a specific protein and the manifestation of disease phenotypes.

Development of Advanced Research Probes and Reporter Systems Using Ligand 12

This compound can be incorporated into the design of sophisticated chemical probes and reporter systems to further interrogate cellular processes. researchgate.net These tools can be used to study the dynamics of protein degradation, the formation of ternary complexes (E3 ligase-PROTAC-target protein), and the cellular localization of these events. researchgate.net

One application is the development of "scout" PROTACs, where a promiscuous ligand is used to identify new E3 ligases that can be recruited for targeted protein degradation. acs.org Furthermore, by attaching fluorescent or affinity tags to PROTACs containing Ligand 12, researchers can visualize and quantify the degradation process in real-time using advanced imaging techniques. Reporter systems, such as those using luciferase, can be engineered to provide a quantitative readout of target protein levels, enabling high-throughput screening for new degraders or the optimization of existing ones. nih.gov These advanced probes and systems are crucial for refining our understanding of the ubiquitin-proteasome system and for expanding the toolkit for targeted protein degradation. researchgate.net

Advanced Methodological Considerations in E3 Ligase Ligand 12 Research

Biophysical Characterization Techniques for Ligand-Protein Interactions

Biophysical methods are fundamental to confirming direct engagement between a ligand and its E3 ligase target, quantifying the binding affinity, and elucidating the structural basis of the interaction.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are cornerstone techniques for quantifying the interactions between E3 ligase ligands and their protein targets.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). For instance, ITC was used to measure the binding affinity of the inhibitor KI-696 to the KEAP1 Kelch domain, revealing a potent Kd of 1.3 nM. acs.org Similarly, the VHL inhibitor VH298 was shown to block the VHL:HIF-α interaction with a Kd of 90 nM as determined by ITC. selleck.co.jp The technique is also invaluable for confirming the binding of ligands to other E3 ligases, such as GID4, where ITC confirmed a KD of 5.6 µM. rsc.org

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation. nih.govresearchgate.net This provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov SPR is a powerful tool for characterizing the binary interactions between ligands and E3 ligases and is also effective for optimizing linkers and characterizing the ternary complexes formed by PROTACs. nih.govspringernature.com For example, an initial hit against the DCAF1 E3 ligase, Z139123226, was confirmed by SPR to be a 12 ± 4 µM binder. rsc.org In another study, a ligand for the TRIM21 PRY-SPRY domain was validated by SPR, showing a dissociation constant (KD) of 193 nM. biorxiv.org

| Ligand/Compound | E3 Ligase Target | Technique | Key Finding (Binding Affinity) | Reference |

|---|---|---|---|---|

| KI-696 | KEAP1 | ITC | Kd = 1.3 nM | acs.org |

| VH298 | VHL | ITC | Kd = 90 nM | selleck.co.jp |

| Z139123226 | DCAF1 | SPR | Kd = 12 ± 4 µM | rsc.org |

| Compound 1 | TRIM21 | SPR | KD = 193 nM | biorxiv.org |

| Ligand for GID4 | GID4 | ITC | KD = 5.6 µM | rsc.org |

Both NMR spectroscopy and X-ray crystallography provide atomic-level insights into how a ligand binds to an E3 ligase, which is crucial for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to detect and quantify weak binding interactions, often employed in fragment-based screening campaigns. acs.org Techniques like Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) and saturation transfer difference (STD) NMR are particularly sensitive for identifying initial fragment hits. rsc.org NMR was instrumental in identifying a key peptide motif from the Dvl3 protein that binds to the E3 ligase KLHL12. nih.gov Furthermore, NMR was used to determine the binding affinity (Kd) of the compound RB-2 to RING1B as 11.5 μM. nih.gov

X-ray Crystallography provides high-resolution, three-dimensional structures of the ligand-protein complex. scirp.org This structural information reveals the precise binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon ligand binding. nih.govmdpi.com Such insights are invaluable for optimizing a weakly binding fragment into a potent ligand. For example, the crystal structure of the NHR1 domain of the E3 ligase Neuralized was solved to 2.1 Å resolution. scirp.org In another case, X-ray crystallography of the DCAF1 ligase with an initial hit highlighted suboptimal chiral geometry, guiding the synthesis of a more potent enantiomer. rsc.org The development of ligands for KEAP1 and VHL has also been heavily guided by X-ray crystallography. acs.orgnih.gov

Cell-Based Assays for Monitoring E3 Ligase Ligand 12 Efficacy and Specificity in Research Models

While biophysical assays confirm binding, cell-based assays are essential to determine if a ligand is functional in a physiological context. These assays measure the downstream consequences of E3 ligase engagement, such as target protein degradation.

Commonly used techniques include:

Western Blotting: A standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.

Mass Spectrometry (MS)-based Proteomics: Provides a global, unbiased view of changes in the proteome, allowing for the assessment of both degradation efficacy and specificity. acs.org

Reporter Assays: These often use luciferase or fluorescent proteins fused to the target protein to provide a quantifiable readout of degradation. The HiBiT split-luciferase system is one such example. acs.orgcaptortherapeutics.com

Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to confirm that the ligand engages the E3 ligase inside living cells. acs.org

Immunofluorescence (IF) Staining: This microscopy-based technique can visualize and quantify the reduction of a target protein within cells, as demonstrated in an assay monitoring BRD2/4 degradation. biorxiv.org

Cell Viability and Cytotoxicity Assays: Assays like CellTiter-Glo® measure cellular ATP levels to determine the effect of a compound on cell health and proliferation, which is critical for distinguishing targeted degradation from general toxicity. acs.org

For instance, a highly potent KEAP1 inhibitor, KI-696, demonstrated a cellular EC50 of 12 nM in an assay measuring the activation of the NRF2 antioxidant response. acs.org In another example, an E3-ligand free (ELF) degrader targeting BRD2 showed a dose-dependent reduction in protein levels in cells, with up to 75% degradation observed. biorxiv.org

In Vitro and In Vivo Model Systems for Mechanistic Studies with Ligand 12 (Excluding Clinical)

To understand the detailed mechanism of action of an E3 ligase ligand, researchers utilize various model systems that bridge the gap between simple biochemical assays and complex whole-organism studies.

The choice of cell line is critical for studying the effects of an E3 ligase ligand, as the expression levels of the E3 ligase and the target protein can vary significantly between cell types.

Cancer Cell Lines: A wide array of cancer cell lines are used to test the efficacy of degraders targeting oncoproteins. For example, prostate cancer cell lines like LNCaP and VCaP, and breast cancer cell lines like MCF-7 are frequently used to evaluate degraders of the androgen receptor (AR) and estrogen receptor (ER), respectively. mdpi.comnih.gov The degradation of BCR-ABL1 by a PROTAC was assessed in Ba/F3 cells. selleck.co.jp

Engineered Cell Lines: Researchers often use cell lines like HEK293 due to their high transfectability, allowing for the engineering of reporter systems or the overexpression/knockout of specific proteins. rsc.org For instance, HEK293 cells were used in a Rapamycin-induced Proximity Assay (RiPA) to identify suitable target/E3 ligase pairs, including the ligase FBXL12. biorxiv.org

Model Cell Lines for Specific Pathways: The human cell line MV4-11 is often used in studies targeting proteins involved in leukemia. mdpi.com

These advanced models allow for controlled experiments to dissect the mechanism of action. For example, by comparing the effects in wild-type cells versus cells where the E3 ligase has been knocked out, researchers can definitively prove that the observed degradation is dependent on that specific ligase.

| Cell Line | Ligand/PROTAC Studied | Target Protein | Research Focus | Reference |

|---|---|---|---|---|

| HEK293 | Dual-ligand PROTACs (e.g., 2J2P, 2J2V) | BET proteins (BRD2/3/4) | Evaluating degradation efficiency and duration | rsc.org |

| LNCaP, VCaP | ARD-69 | Androgen Receptor (AR) | Evaluating AR degradation in prostate cancer models | mdpi.com |

| MCF-7 | ARV-471 | Estrogen Receptor α (ERα) | Evaluating ERα degradation in a breast cancer model | frontiersin.org |

| HEK293 | Rapamycin (for RiPA system) | WDR5 (model target) | Validating FBXL12 as a PROTAC-compatible E3 ligase | biorxiv.org |

| Ba/F3 | GMB-475 | BCR-ABL1 | Assessing degradation of a fusion oncoprotein | selleck.co.jp |

| MDA-MB-468 | MS83 | BRD3/BRD4 | Evaluating KEAP1-recruiting PROTACs | mdpi.com |

Genetically Engineered In Vitro and In Vivo Models for Pathway Deconvolution

The elucidation of the precise cellular pathways engaged by novel E3 ligase ligands is critically dependent on the use of sophisticated, genetically engineered models. These systems, spanning from modified cell lines to complex animal models, provide the necessary tools to dissect the mechanism of action, identify the specific E3 ligase involved, and validate the downstream consequences of target protein degradation. Methodologies such as CRISPR-Cas9 gene editing have become central to this effort, enabling the creation of highly specific models for pathway deconvolution. nih.gov

CRISPR-Based Screening for E3 Ligase Identification

A primary challenge in the development of new targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), is identifying which of the over 600 known E3 ligases is recruited by a given ligand to degrade a protein of interest (POI). nih.govresearchgate.net Genetically engineered screening platforms have been developed to address this. CRISPR-Cas9-based screens, in particular, offer an unbiased and powerful method for this deconvolution. technologypublisher.com

One advanced approach is the CRISPR activation (CRISPRa) screen. biorxiv.orgnih.gov This technique can overcome limitations of traditional knockout screens, especially when the cognate E3 ligase is expressed at low levels in the cell line being studied. technologypublisher.com By systematically upregulating the expression of individual E3 ligases, a CRISPRa screen can transform a ligand with a weak or "silent" degradation phenotype into a potent one, thereby revealing the responsible ligase. biorxiv.orgnih.gov

A notable application of this was the deconvolution of the pathway for a compound designed to degrade FKBP12, a well-established model protein for such studies. biorxiv.orgnih.gov In this research, a library of single-guide RNAs (sgRNAs) targeting the promoter regions of human E3 ligases was introduced into HEK293T cells that were genetically engineered to express a fusion protein of FKBP12 and Enhanced Green Fluorescent Protein (FKBP12-EGFP). biorxiv.org

Upon treatment with the electrophilic PROTAC, 22-SLF, a subpopulation of cells showing a significant reduction in GFP fluorescence was isolated via fluorescence-activated cell sorting (FACS). nih.gov Subsequent next-generation sequencing (NGS) of these cells revealed a marked enrichment for sgRNAs that activated the transcription of the F-box protein 22 (FBXO22) gene. biorxiv.org This result strongly indicated that 22-SLF mediates the degradation of FKBP12 by recruiting the FBXO22 E3 ligase. technologypublisher.combiorxiv.org

Validation using Knockout and Knock-in Models

Following the identification of a candidate E3 ligase, genetically engineered knockout (KO) and knock-in (KI) models are indispensable for validation. nih.gov Creating isogenic cell lines—where a specific gene is deleted in a cell line that is otherwise identical to the wildtype control—provides the cleanest system for confirming that a ligand's activity is dependent on a single E3 ligase.

To confirm the findings from the CRISPRa screen, researchers generated FBXO22 knockout cell lines using CRISPR-Cas9. biorxiv.org When these FBXO22 KO cells were treated with 22-SLF, the degradation of endogenous FKBP12 was abrogated, definitively confirming that FBXO22 is the essential E3 ligase for the compound's activity. biorxiv.org This dependency was observed across multiple cancer cell lines. biorxiv.org

Similarly, knockout models are crucial for ruling out the involvement of other common E3 ligases. For instance, the degradation of engineered Cas9 proteins by a lenalidomide-based PROTAC was significantly reduced in CRBN knockout HeLa cells, confirming the recruitment of the CRBN E3 ligase. acs.org These validation steps are required to confirm that the identified candidates are true substrates and to observe defects in ubiquitylation in E3 ligase-knockout cells. mdpi.com

The table below summarizes key findings from studies utilizing genetically engineered models for the deconvolution of E3 ligase ligand pathways.

| Model System | Genetic Modification | Ligand/Compound | Key Finding | Citation |

| HEK293T Cells | CRISPR-Cas9 Transcriptional Activation Screen; Expression of FKBP12-EGFP | 22-SLF | Identified FBXO22 as the E3 ligase that supports 22-SLF-induced degradation of FKBP12. | biorxiv.orgnih.gov |

| Multiple Cancer Cell Lines | CRISPR-Cas9 Knockout of FBXO22 | 22-SLF | Confirmed that degradation of endogenous FKBP12 by 22-SLF is dependent on FBXO22. | biorxiv.org |

| HAP1 Cells | NanoLuc Knock-in at VHL locus | VH-032, cis-MZ1 | Demonstrated that drug-ligase engagement alone is insufficient to prevent ligase auto-degradation; neo-substrate recruitment is required. | acs.org |

| HeLa Cells | CRISPR-Cas9 Knockout of CRBN | PROTAC-FCPF (Lenalidomide-based) | Showed that the degradation of engineered Cas9FCPF protein by PROTAC-FCPF is dependent on the CRBN E3 ligase. | acs.org |

| Primary Human CD4+ T cells | CRISPR-Cas9 Knockout of 116 individual E3 ligases | HIV-1 | Identified 10 E3 ligases, including TRAF2 and UHRF1, that regulate HIV infection and latency. | nih.gov |

These advanced models are not limited to in vitro cell cultures. The principles are extended to in vivo models, such as genetically engineered mice, to understand the physiological roles of specific E3 ligases and the systemic effects of their modulation by novel ligands. nih.govmdpi.com Such models are crucial for validating the therapeutic potential and understanding the broader biological consequences of engaging a particular E3 ligase. icr.ac.uk

Compound and Protein Name Index

| Name | Type |

| 22-JQ1 | PROTAC |

| 22-SLF | PROTAC |

| ACBI1 | PROTAC |

| BRD4 | Protein (Bromodomain-containing protein 4) |

| Cas9 | Protein (CRISPR associated protein 9) |

| cis-MZ1 | PROTAC |

| CRBN | Protein (Cereblon) |

| FBXO22 | Protein (F-box protein 22) |

| FKBP12 | Protein (FK506-binding protein 12) |

| Lenalidomide (B1683929) | Molecular Glue/E3 Ligase Ligand |

| Lenalidomide-SLF | PROTAC |

| Palbociclib | Small Molecule Inhibitor |

| Pomalidomide (B1683931) | Molecular Glue/E3 Ligase Ligand |

| PROTAC-FCPF | PROTAC |

| SMARCA2/4 | Protein (SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A members 2 and 4) |

| Thalidomide | Molecular Glue/E3 Ligase Ligand |

| TRAF2 | Protein (TNF receptor-associated factor 2) |

| UHRF1 | Protein (Ubiquitin-like with PHD and RING finger domains 1) |

| VH-032 | VHL Ligand |

| VHL | Protein (Von Hippel-Lindau tumor suppressor) |

Future Directions and Emerging Paradigms in E3 Ligase Ligand 12 Research

Expansion of E3 Ligase Repertoire for Targeted Degradation with Novel Ligands

A critical limitation of current PROTAC technology is its dependence on a limited number of E3 ligases, such as CRBN and VHL. tandfonline.commdpi.com This reliance restricts the therapeutic scope, as the expression levels of these ligases can vary between different cell types and tissues, and resistance can develop through mutation or downregulation of these essential components. tandfonline.commdpi.comacs.org Consequently, a major research thrust is the discovery and validation of ligands for the more than 600 E3 ligases in the human genome, which would significantly expand the "degradable" proteome and allow for more tissue-specific protein degradation. elifesciences.orgacs.org

Recent progress has demonstrated the feasibility of harnessing novel E3 ligases for targeted degradation. Unconventional, screening-based approaches have been instrumental in identifying new ligands. For instance, covalent fragment screening has emerged as a powerful strategy. acs.org Researchers have utilized electrophilic fragments to identify covalent binders for previously unexploited E3 ligases. acs.orgnih.gov

Key examples of newly recruited E3 ligases include:

DCAF16 and DCAF11 : By conjugating promiscuous electrophilic "scout" fragments to a ligand for the FK506-binding protein 12 (FKBP12), researchers identified covalent PROTACs that recruit DCAF16 and DCAF11 to induce degradation. acs.orgnih.gov Proteomics analysis confirmed that a PROTAC named KB02-SLF utilizes DCAF16 to degrade nuclear FKBP12. acs.org Similarly, the PROTAC 21-SLF was found to engage DCAF11 for its degradation activity. nih.gov

RNF114 : The natural product nimbolide (B1678885) was identified as a covalent binder for the E3 ligase RNF114. nih.gov A PROTAC was subsequently developed by linking nimbolide to JQ1, a ligand for BRD4, which successfully induced the degradation of BRD4. nih.gov

FEM1B : A chloroacetamide-based covalent ligand, EN106, was discovered as a binder for the CUL2 E3 ligase FEM1B. mdpi.comnih.gov A PROTAC created by linking EN106 to JQ1 demonstrated selective, FEM1B-dependent degradation of BRD4. nih.gov

KEAP1 : A highly selective, noncovalent KEAP1 ligand was used to develop a PROTAC that achieved durable degradation of BRD3 and BRD4. mdpi.com

Aryl Hydrocarbon Receptor (AhR) : Ligands for the AhR E3 ligase have been used to create PROTACs that induce the degradation of cellular retinoic acid-binding proteins (CRABPs). nih.gov

These discoveries highlight a paradigm shift away from the exclusive reliance on VHL and CRBN, opening new avenues for creating degraders with unique pharmacological profiles and overcoming potential resistance mechanisms.

| Novel E3 Ligase | Example Ligand/Recruiter | Discovery Strategy | Target Degraded in Proof-of-Concept |

|---|---|---|---|

| DCAF16 | KB02-SLF (covalent) | Electrophilic fragment screening | FKBP12 acs.org |

| DCAF11 | 21-SLF (covalent) | Electrophilic fragment screening | FKBP12 nih.gov |

| RNF114 | Nimbolide (covalent) | Natural product screening | BRD4 nih.gov |

| FEM1B | EN106 (covalent) | Covalent ligand library screen | BRD4 nih.gov |

| KEAP1 | MS83 (noncovalent) | Based on previously reported small molecule ligand | BRD4 mdpi.com |

| AhR | β-NF-ATRA | Based on known AhR ligands | CRABP1 nih.gov |

Development of Bivalent, Multivalent, and Hybrid E3 Ligase Ligand 12 Constructs

Standard PROTACs are bivalent molecules, composed of one ligand for a target protein and one for an E3 ligase. rsc.org While effective, researchers are exploring more complex architectures to enhance degradation potency, specificity, and to overcome challenges in ternary complex formation.

Bivalent and Multivalent PROTACs : These constructs feature multiple binding domains for either the target protein, the E3 ligase, or both. The rationale is that increasing the valency can enhance binding avidity and promote more stable and efficient ternary complex formation. rsc.org

Dual-Ligand PROTACs : One innovative approach involves creating degraders with two copies of a target protein ligand and two copies of an E3 ligase ligand. rsc.org These dual-ligand PROTACs have been shown to degrade target proteins more potently and durably in vitro compared to conventional single-ligand versions. rsc.org This enhanced efficacy is thought to stem from the formation of high-avidity ternary complexes with longer residence times inside the cell. rsc.org

Bivalent Target Binders : Biologic PROTACs (bioPROTACs) have been engineered to contain two target-recruiting monobodies linked to a single E3 ligase. nih.gov Studies targeting the oncogenic phosphatase SHP2 found that bivalent bioPROTACs led to improved degradation across several E3 ligases compared to monovalent versions. nih.gov Interestingly, using two different monobodies (heterobivalent) often yielded a greater improvement than using two identical ones (homobivalent). nih.gov

Hybrid/Heteromultivalent PROTACs : A groundbreaking strategy involves the design of single molecules that can simultaneously recruit two different E3 ligases.

Heterotrivalent PROTACs : A proof-of-concept study demonstrated a "dual-ligase" recruiting PROTAC designed with one ligand for VHL, one for CRBN, and a ligand for the BET bromodomain target. acs.org The hypothesis is that by engaging two distinct E3 ligases, the ubiquitination and subsequent degradation of the target protein can be significantly enhanced, potentially overcoming limitations associated with relying on a single ligase. acs.org

These advanced constructs represent a significant evolution in degrader design, moving beyond the simple "one-to-one" paradigm to create more sophisticated molecules with potentially superior therapeutic properties.

Integration of Artificial Intelligence and Machine Learning in Ligand 12 Design and Optimization

The design of effective PROTACs is a complex, multi-parameter optimization problem, involving the selection of ligands for the target and E3 ligase, as well as the nature of the linker connecting them. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the discovery and optimization process. tandfonline.comresearchgate.net

Ligand Discovery and Selection : ML models can be trained on datasets of known E3 ligase ligands to predict which E3 ligase a new compound is likely to bind. acs.orgnih.gov One study developed a pharmacophore-based ML model that could predict ligand selectivity for 17 different E3 ligases with high accuracy. nih.gov Such models allow for the rapid computational screening of large compound libraries to identify novel E3 ligase binders. acs.orgnih.gov

Ternary Complex Modeling : Predicting the structure and stability of the ternary complex (E3 ligase-PROTAC-target protein) is crucial for rational design. researchgate.net AI-powered molecular docking and molecular dynamics (MD) simulations can model these complex interactions, helping to optimize linker length and composition to ensure favorable geometry and cooperativity. tandfonline.comresearchgate.net

Generative Modeling : Deep learning models can generate entirely new PROTAC structures with desired properties. researchgate.net For example, a Ligase-Conditioned Junction Tree Variational Autoencoder (LC-JT-VAE) has been used to generate novel, drug-like molecules tailored to bind specific E3 ligases like VHL, CRBN, and MDM2. mdpi.com This approach can explore vast chemical spaces to discover innovative and synthesizable linkers and ligands. researchgate.netmdpi.com

Property Prediction : AI can predict key chemical properties, such as the binding affinity between the PROTAC and its protein partners, which helps to reduce the number of experiments needed for optimization. mdpi.com An integrated workflow combining deep neural networks with structural biology techniques has been shown to generate novel PROTACs with superior binding affinities compared to established molecules. nih.gov

By integrating AI and ML, researchers can move from empirical, trial-and-error approaches to a more rational, predictive framework for designing the next generation of E3 ligase ligands and PROTACs. researchgate.netnih.gov

| AI/ML Application | Methodology/Model Example | Key Advantage |

|---|---|---|

| E3 Ligand Selectivity Prediction | Pharmacophore-based multi-class classification model acs.orgnih.gov | Fast, inexpensive screening of large libraries to predict E3 ligase targets. acs.orgnih.gov |

| Novel Molecule Generation | Ligase-Conditioned Junction Tree Variational Autoencoder (LC-JT-VAE) mdpi.com | Generates novel, synthesizable, and drug-like molecules tailored for specific E3 ligases. mdpi.com |

| Ternary Complex Optimization | AI-guided Molecular Dynamics (MD) simulations tandfonline.comresearchgate.net | Refines linker design to enhance ternary complex stability and efficiency. tandfonline.com |

| Rational PROTAC Design | Integrated deep neural networks and structural superimposition nih.gov | Generates structurally diverse molecules with enhanced binding affinities. nih.gov |

Challenges and Opportunities in Enhancing the Research Utility and Specificity of this compound

Despite the immense promise of targeted protein degradation, several challenges must be addressed to fully realize its therapeutic potential. Overcoming these hurdles presents significant opportunities for innovation in the field of E3 ligase ligand research.

Challenges :

Limited E3 Ligase Toolbox : As previously mentioned, the reliance on a few E3 ligases is a major bottleneck. tandfonline.com Many of the >600 E3 ligases are considered "undruggable" because they lack the well-defined binding pockets found in conventional drug targets. rsc.org Discovering new ligands often requires targeting challenging protein-protein interactions. acs.orggoogle.com

Specificity and Off-Target Effects : Ensuring that a PROTAC degrades only the intended target is paramount. Off-target degradation can occur if the PROTAC induces proximity between the E3 ligase and unintended proteins. Furthermore, the E3 ligase ligands themselves can have biological activity, and the high reactivity of some covalent ligands could lead to toxicity. acs.org

Sub-optimal Degradation : The successful formation of a ternary complex does not guarantee efficient degradation. mdpi.com The specific site of ubiquitination on the target protein is critical, and a PROTAC may recruit the E3 ligase to a location that is not conducive to degradation. rsc.org Research has shown that recruiting an E3 ligase to a known small molecule binding site may not lead to degradation, whereas recruitment to a different, lysine-rich region of the protein surface can be highly effective. rsc.org

Drug-like Properties : PROTACs are often large molecules that violate traditional drug design guidelines, which can result in poor physicochemical properties like low cell permeability and stability. acs.org

Opportunities :

Systematic Ligand Discovery : There is a significant opportunity in applying systematic, proteome-wide methods to discover new E3 ligase ligands. Fragment-based screening, covalent ligand discovery platforms, and functional screens that identify molecules disrupting natural E3-substrate interactions are fertile ground for finding new recruiters. acs.orgnih.gov

Improving Specificity through Ligand Design : The choice of E3 ligase can be leveraged to improve specificity. For instance, using ligands for E3 ligases with tissue-restricted expression could confine the degradation effect to specific organs or cell types, thereby reducing systemic toxicity. researchgate.net

Understanding the "Rules" of Degradation : A deeper structural and mechanistic understanding of what makes a ternary complex productive is needed. This involves elucidating how linker length and rigidity, binding cooperativity, and the specific geometry of the complex influence ubiquitination efficiency. researchgate.net This knowledge will enable more rational, less empirical design of degraders.

Expanding Beyond Degradation : The principle of induced proximity is not limited to protein degradation. The same E3 ligase ligands could be used in other bifunctional modalities, such as those that induce specific post-translational modifications other than ubiquitination, opening up entirely new therapeutic paradigms.

Addressing these challenges through continued innovation in E3 ligase ligand discovery and degrader engineering will be crucial for expanding the utility and impact of targeted protein modulation in medicine.

Q & A

Q. What is the molecular mechanism by which E3 ligase Ligand 12 facilitates targeted protein degradation in PROTAC systems?

this compound recruits the ubiquitin-proteasome system (UPS) by binding to inhibitor of apoptosis proteins (IAPs), enabling ubiquitination of the target protein. This process involves forming a ternary complex between the PROTAC, the protein of interest (POI), and the E3 ligase, leading to proteasomal degradation. Structural analysis reveals its LCL161-derived scaffold enhances IAP binding specificity, critical for substrate recognition .

Q. Which structural characteristics of this compound influence its binding affinity to E3 ligases?

Ligand 12 (C31H42N4O6S, MW: 598.75) features a sulfonamide group and a polyethylene glycol (PEG)-based linker region, which optimize solubility and spatial alignment for E3 ligase engagement. The LCL161-derived core ensures selective interaction with IAPs, as demonstrated in crystallographic studies .

Q. How does the choice of E3 ligase (e.g., IAPs vs. VHL/CRBN) impact PROTAC design when using Ligand 12?

IAP-recruiting Ligand 12 offers advantages in cancers with dysregulated apoptotic pathways, while VHL/CRBN ligands may excel in other contexts. Tissue-specific E3 ligase expression and substrate compatibility dictate this choice. For example, IAP-based PROTACs show efficacy in prostate cancer models due to elevated IAP levels .

Q. What in vitro assays are essential for initial validation of Ligand 12’s activity in PROTAC systems?

Key assays include:

- Western blotting to monitor POI degradation.

- Ubiquitination assays (e.g., ubiquitin pulldowns) to confirm E3 ligase activity.

- Cellular viability assays (e.g., MTT) to assess functional consequences. Standardized protocols for data normalization and statistical validation are critical .

Advanced Research Questions

Q. How can computational tools enhance the design of PROTACs incorporating this compound?

Computer-aided drug design (CADD) predicts ternary complex stability by analyzing POI-Ligand 12 interactions, linker flexibility, and binding kinetics. Molecular dynamics simulations optimize linker length and composition, while docking studies validate E3 ligase engagement. Tools like Rosetta or Schrödinger Suite are commonly used .

Q. What experimental strategies address the "hook effect" in PROTACs using Ligand 12?

The hook effect occurs at high PROTAC concentrations, disrupting ternary complex formation. Mitigation strategies include:

- Titration experiments to identify optimal dosing ranges.

- Linker optimization (e.g., varying PEG units) to balance POI/E3 ligase binding.

- Pharmacokinetic profiling to adjust bioavailability and reduce off-target aggregation .

Q. How can researchers validate the specificity of Ligand 12-mediated degradation in complex biological systems?

Q. What challenges arise in optimizing the pharmacokinetics of Ligand 12-based PROTACs, and how are they addressed?

Challenges include poor membrane permeability and metabolic instability. Solutions involve:

Q. How does substrate redundancy among E3 ligases affect the use of Ligand 12 in diverse cellular contexts?

IAPs (e.g., cIAP1/2, XIAP) exhibit overlapping substrates, which may lead to compensatory mechanisms upon ligase inhibition. Combinatorial E3 ligase profiling and transcriptomic analysis (e.g., RNA-seq) identify contexts where Ligand 12 outperforms other E3 ligands .

Q. What bioinformatics approaches identify novel substrates for PROTACs utilizing Ligand 12?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.